1-Cyclopropoxy-2,4-dimethoxybenzene is a chemical compound classified under organic compounds, specifically as an aromatic ether. This compound features a cyclopropyl group attached to a benzene ring that is further substituted with two methoxy groups at the 2 and 4 positions. The molecular formula of this compound is , and it has a molecular weight of approximately 198.23 g/mol. This compound is of interest in various fields, including medicinal chemistry and materials science.
The compound can be sourced from chemical suppliers specializing in research chemicals. It is classified as an aromatic compound due to the presence of the benzene ring, and it falls under the category of ethers due to the cyclopropoxy functional group. The IUPAC name for this compound is 1-cyclopropoxy-2,4-dimethoxybenzene, and its structural representation can be derived from its SMILES notation: COC1=C(C=C(C=C1)C2CC2)OC.
The synthesis of 1-cyclopropoxy-2,4-dimethoxybenzene can be accomplished through several methods:
The yield and purity of the synthesized product can vary based on reaction conditions such as temperature, solvent choice, and reaction time.
The molecular structure of 1-cyclopropoxy-2,4-dimethoxybenzene can be depicted as follows:
COC1=C(C=C(C=C1)C2CC2)OCThe structure features a benzene ring with two methoxy groups and a cyclopropyl ether substituent, which influences its chemical reactivity and interactions with biological systems.
1-Cyclopropoxy-2,4-dimethoxybenzene can participate in various chemical reactions:
These reactions are crucial for exploring further applications in synthetic organic chemistry.
The mechanism of action for 1-cyclopropoxy-2,4-dimethoxybenzene primarily revolves around its interactions at the molecular level:
Relevant data regarding these properties are essential for practical applications in laboratories.
1-Cyclopropoxy-2,4-dimethoxybenzene has several potential applications:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6